![molecular formula C16H13F3N4O2 B2598909 2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034480-00-5](/img/structure/B2598909.png)

2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

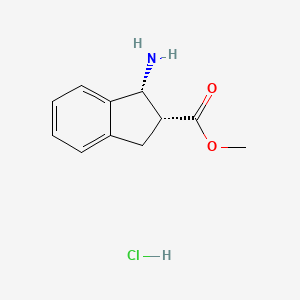

“2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a chemical compound that contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyrazole .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The molecular structure of this compound includes a total of 40 bonds; 27 non-H bond(s), 17 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ether(s) (aromatic), 1 Pyrazole .Chemical Reactions Analysis

The chemical reaction for the synthesis of pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .科学的研究の応用

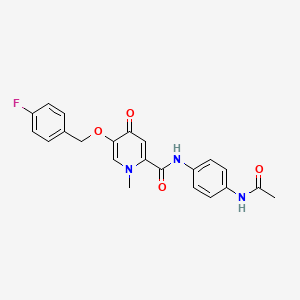

Estrogen Receptor Modulation

- PHTPP is a selective estrogen receptor β (ERβ) full antagonist with remarkable selectivity for ERβ over ERα (36-fold selectivity) . Researchers use it to study the function of ERβ and distinguish its activities from ERα. Estrogen receptors play critical roles in various physiological processes, including cell growth and differentiation. By targeting ERβ, scientists can explore its impact on tumor cell growth, as ERβ suppresses tumor cell growth while ERα enhances it.

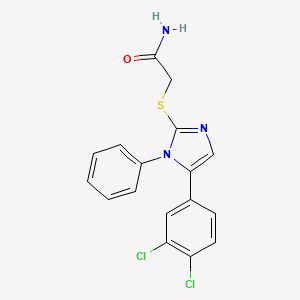

Antifungal Activity

- The carboxamide derivatives of PHTPP have been evaluated against fungal strains . Specifically, they were tested as inhibitors of succinate dehydrogenase. Understanding their antifungal properties can aid in developing novel therapeutic strategies against fungal infections.

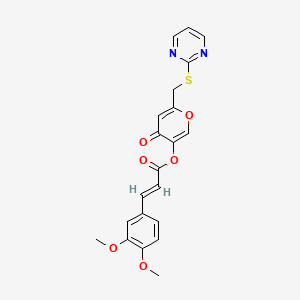

Fluorescent Probes

- PHTPP -based fluorophores exhibit excellent photobleaching performance . When continuously excited at 365 nm, these dyes show a significant decrease in fluorescence intensity over time. Researchers utilize these properties to design fluorescent probes for imaging and tracking biological processes.

Quantum Chemical Modeling

- Quantum chemical calculations based on PHTPP ’s structure provide insights into its electronic properties, stability, and reactivity. These models aid in predicting its behavior in various environments and guide further experimental investigations .

作用機序

特性

IUPAC Name |

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXWMBSTQISOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598827.png)

![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)

![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)